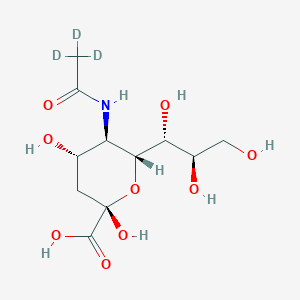N-Acetylneuraminic Acid-d3
CAS No.:
Cat. No.: VC16193387
Molecular Formula: C11H19NO9
Molecular Weight: 312.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H19NO9 |
|---|---|
| Molecular Weight | 312.29 g/mol |
| IUPAC Name | (2S,4S,5R,6R)-2,4-dihydroxy-5-[(2,2,2-trideuterioacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11-/m0/s1/i1D3 |
| Standard InChI Key | SQVRNKJHWKZAKO-FLZAUGDTSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O |
| Canonical SMILES | CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O |
Introduction
Chemical and Structural Properties
Table 1: Comparative Molecular Properties of Neu5Ac and Neu5Ac-d3
| Property | Neu5Ac | Neu5Ac-d3 |
|---|---|---|
| Molecular Formula | C₁₁H₁₉NO₉ | C₁₀¹³CH₁₆D₃NO₉ |
| Molecular Weight (g/mol) | 309.27 | 313.28 |
| Isotopic Substitutions | None | ¹³C, ³H (deuterium) |
| CAS RN | 131-48-6 | 2109762-46-9 |
Physicochemical Stability
Neu5Ac-d3 is hygroscopic and sensitive to oxidative degradation. Storage recommendations include inert gas atmospheres (e.g., argon) and temperatures below 0°C to preserve stability . Its melting point (186°C) and optical rotation ([α]²⁰_D = -32° in water) align closely with unlabeled Neu5Ac, ensuring comparable chromatographic behavior in analytical workflows .
Synthesis and Availability
Production Methods
Neu5Ac-d3 is synthesized via enzymatic or chemical deuteration of Neu5Ac precursors. One approach involves incubating Escherichia coli with deuterated substrates to biosynthesize labeled sialic acids, followed by purification using affinity chromatography . Commercial suppliers like LGC Standards and TCI America offer Neu5Ac-d3 with >95% isotopic purity, validated through nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .
Analytical Applications in LC-MS/MS
Role as an Internal Standard
Neu5Ac-d3 is routinely used to normalize analyte recovery and correct matrix effects in LC-MS/MS assays. For example, Shi et al. (2015) employed Neu5Ac-d3 to quantify free Neu5Ac in human plasma, achieving a lower limit of quantitation (LLOQ) of 25.0 ng/mL . The deuterated standard’s mass transition (m/z 313 → 277) avoids interference from endogenous Neu5Ac (m/z 310 → 274), enhancing assay specificity .
Table 2: MRM Parameters for Neu5Ac-d3 in LC-MS/MS
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray (ESI+) |
| Precursor Ion (m/z) | 313 |
| Product Ion (m/z) | 277 |
| Collision Energy (eV) | 16 |
Biomedical Research Implications
Metabolic Pathway Analysis
Neu5Ac-d3 has elucidated aberrations in sialic acid biosynthesis in GNE myopathy, a rare muscle disorder linked to GNE gene mutations. By spiking patient leukocyte extracts with Neu5Ac-d3, researchers quantified cytidine-5′-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac), revealing deficient sialylation in myoblasts .
Therapeutic Development
In Japan, Neu5Ac (marketed as Acenobel) treats distal myopathy with rimmed vacuoles . Neu5Ac-d3 supports pharmacokinetic profiling of such therapies, ensuring accurate dose-response assessments in preclinical models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume